molecular formula C13H17NO2 B12544340 Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate CAS No. 668276-37-7

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate

Cat. No.: B12544340
CAS No.: 668276-37-7
M. Wt: 219.28 g/mol
InChI Key: VXZQRMCEAGIRFD-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate is a chemical compound with a complex structure that includes a cyclopenta[c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form centrosymmetric dimers due to intermolecular hydrogen bonds, which may influence its biological activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for specialized applications in research and industry.

Properties

CAS No.

668276-37-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)12-11-7-5-6-10(11)8(2)9(3)14-12/h4-7H2,1-3H3

InChI Key

VXZQRMCEAGIRFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C2=C1CCC2)C)C

Origin of Product

United States

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